Leu-valorphin-arg

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

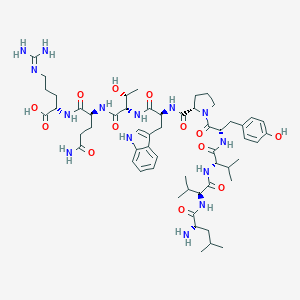

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H84N14O13/c1-28(2)24-36(57)47(74)67-45(30(5)6)52(79)68-44(29(3)4)51(78)66-41(25-32-16-18-34(72)19-17-32)54(81)70-23-11-15-42(70)50(77)65-40(26-33-27-62-37-13-9-8-12-35(33)37)49(76)69-46(31(7)71)53(80)63-38(20-21-43(58)73)48(75)64-39(55(82)83)14-10-22-61-56(59)60/h8-9,12-13,16-19,27-31,36,38-42,44-46,62,71-72H,10-11,14-15,20-26,57H2,1-7H3,(H2,58,73)(H,63,80)(H,64,75)(H,65,77)(H,66,78)(H,67,74)(H,68,79)(H,69,76)(H,82,83)(H4,59,60,61)/t31-,36+,38+,39+,40+,41+,42+,44+,45+,46+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDMAYCCXBUMFX-ZAIVSCQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H84N14O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1161.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Leu-valorphin-arg: Discovery, Origin, and Core Functional Aspects

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Leu-valorphin-arg, a naturally occurring opioid peptide. Delving into its origins as a hemoglobin-derived molecule, this document outlines its discovery, synthesis, and purification. A key focus is placed on its pharmacological activity, supported by quantitative data and detailed experimental protocols for its characterization. Furthermore, this guide presents a visualization of the canonical signaling pathway activated upon its binding to opioid receptors, offering a valuable resource for researchers in pharmacology and drug development.

Discovery and Origin

This compound, also known as LVV-hemorphin-6, is an endogenous opioid peptide with the amino acid sequence Leucine-Valine-Valine-Tyrosine-Proline-Tryptophan-Thr-Gln-Arg (LVVYPWTQR). It belongs to the hemorphin family, a class of peptides derived from the proteolytic cleavage of the β-chain of hemoglobin. Specifically, this compound corresponds to the (32-40) sequence of the β-, δ-, γ-, and ε-chains of human hemoglobin.[1] The discovery of hemorphins as "atypical" opioid peptides highlighted a novel source of bioactive molecules from a well-known protein, expanding the understanding of endogenous regulatory systems.[2] These peptides are found in various tissues, including the pituitary gland, and are noted for their high stability.[1]

Quantitative Pharmacological Data

This compound exhibits notable activity at opioid receptors and other G protein-coupled receptors. The following table summarizes the available quantitative data from in vitro studies. While radioligand binding experiments have shown competitive binding of various hemorphins to μ, δ, and κ-opioid receptors, specific Kᵢ values for this compound are not consistently reported in the literature.[3][4]

| Parameter | Value | Assay System | Target | Reference |

| IC₅₀ | 73 μM | Inhibition of β-endorphin activity | Opioid Receptors | [3] |

| EC₅₀ | 38 ± 18 μM | Ca²⁺ Mobilization | Bombesin Receptor Subtype 3 (hBRS-3) in NCI-N417 cells | |

| EC₅₀ | 183 ± 60 μM | Ca²⁺ Mobilization | hBRS-3 in CHO cells |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes a standard manual Fmoc-based solid-phase synthesis for this compound (LVVYPWTQR).

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Leu-OH)

-

Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with HBTU and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence (Gln, Thr, Trp, Pro, Tyr, Val, Val, Leu).

-

Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Drying: Dry the crude peptide under vacuum.

HPLC Purification of this compound

Instrumentation and Columns:

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase column

Mobile Phase:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

-

Purification:

-

Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).

-

Inject the dissolved peptide onto the column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 60% over 30 minutes) at a constant flow rate.

-

Monitor the elution profile at 220 nm and 280 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the major peak.

-

Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.

Guinea Pig Ileum (GPI) Bioassay for Opioid Activity

This ex vivo assay assesses the inhibitory effect of opioid agonists on the electrically induced contractions of the guinea pig ileum, which is rich in myenteric plexus neurons containing opioid receptors.

Materials:

-

Male Dunkin-Hartley guinea pigs

-

Krebs-Henseleit solution

-

Organ bath with electrodes for transmural stimulation

-

Isotonic transducer and data acquisition system

-

This compound

-

Naloxone (opioid antagonist)

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the segment and suspend it in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.

-

Equilibration: Allow the tissue to equilibrate for at least 30 minutes under a resting tension.

-

Electrical Stimulation: Apply transmural electrical stimulation to induce regular twitch contractions.

-

Agonist Addition: Once stable contractions are achieved, add increasing concentrations of this compound to the organ bath in a cumulative manner. Record the inhibition of the twitch response.

-

Antagonist Challenge: To confirm the opioid-mediated effect, pre-incubate a separate ileum preparation with the opioid antagonist naloxone before adding this compound. The antagonistic effect of naloxone will prevent the inhibitory action of this compound.

-

Data Analysis: Construct a dose-response curve to determine the EC₅₀ value of this compound for the inhibition of ileal contractions.

Signaling Pathways and Experimental Workflow

Experimental Workflow for Discovery and Characterization

Caption: Discovery and characterization workflow of this compound.

Opioid Receptor Signaling Pathway

Upon binding to G protein-coupled opioid receptors (predominantly μ-opioid receptors), this compound initiates a signaling cascade characteristic of Gᵢ/Gₒ protein activation.

Caption: Opioid receptor signaling cascade initiated by this compound.

Conclusion

This compound stands as a significant member of the hemorphin family, demonstrating the principle that large, abundant proteins can serve as precursors for potent signaling molecules. Its activity at opioid and other receptors underscores its potential role in physiological processes such as pain modulation. The methodologies outlined in this guide provide a framework for the synthesis, purification, and functional characterization of this and related peptides. Further research into the specific receptor subtype affinities and in vivo effects of this compound will be crucial in elucidating its full therapeutic potential.

References

- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 2. Naloxone-precipitated contractions of the guinea pig ileum made tolerant to a synthetic opioid peptide: evidence against the involvement of capsaicin-sensitive neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Insights into the interaction between hemorphins and δ-opioid receptor from molecular modeling [frontiersin.org]

An In-Depth Technical Guide to Leu-valorphin-arg (LVV-Hemorphin-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leu-valorphin-arg, also known as LVV-hemorphin-7, is a naturally occurring decapeptide derived from the β-chain of hemoglobin. This endogenously produced peptide has garnered significant interest within the scientific community due to its diverse pharmacological activities. It is recognized for its interactions with several key physiological systems, including the opioid, renin-angiotensin, and bombesin systems. This technical guide provides a comprehensive overview of this compound, consolidating available quantitative data, detailing experimental protocols for its study, and visualizing its known signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in pharmacology, neuroscience, and drug development.

Introduction

This compound is a bioactive peptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-Phe.[1] It belongs to the hemorphin family, a group of peptides generated by the enzymatic degradation of hemoglobin.[1] First isolated from bovine hemoglobin hydrolysates, this compound has since been identified in various tissues, including the brain.[2] Its multifaceted pharmacological profile stems from its ability to interact with multiple receptor systems, positioning it as a molecule of interest for potential therapeutic applications in pain management, cardiovascular regulation, and neurological disorders.

Physicochemical Properties

| Property | Value | Reference |

| Full Name | Leucyl-valyl-valyl-tyrosyl-prolyl-tryptophyl-threonyl-glutaminyl-arginyl-phenylalanine | N/A |

| Synonyms | LVV-Hemorphin-7, this compound | [1] |

| Amino Acid Sequence | LVVYPWTQRF | [1] |

| Molecular Formula | C65H93N15O14 | N/A |

| Molecular Weight | 1308.52 g/mol | N/A |

| Source | Endogenous peptide derived from the β-chain of hemoglobin | [1] |

Pharmacological Activity: Quantitative Data

The biological effects of this compound are mediated through its interaction with several distinct receptor and enzyme targets. The following tables summarize the available quantitative data on its activity.

Table 3.1: Angiotensin Converting Enzyme (ACE) Inhibition

| Peptide | IC50 (µM) | Source Organism of Peptide | Assay Substrate | Reference |

| This compound (non-camel) | 12.649 | Mammalian | FAPGG | [3] |

| This compound (camel) | 6.601 | Camelus dromedarius | FAPGG | [3] |

Table 3.2: Bombesin Receptor Subtype 3 (BRS-3) Activation

| Cell Line | EC50 (µM) | Assay Type | Reference |

| CHO (Chinese Hamster Ovary) cells | 183 ± 60 | Calcium Mobilization | [4] |

| NCI-N417 (Human Small Cell Lung Cancer) cells | 38 ± 18 | Calcium Mobilization | [4] |

Table 3.3: Angiotensin IV (AT4) Receptor / Insulin-Regulated Aminopeptidase (IRAP) Inhibition

While a specific Ki for this compound is not explicitly stated, it is reported to bind with high affinity in the nanomolar range.[5] A study on its analogues provides insight into the inhibitory potency.

| Peptide Analogue | Ki (nM) | Assay Substrate | Reference |

| LVVYPWTQR | 56 | Leucine β-naphthylamide | [6] |

| LVVYPWTQ | 190 | Leucine β-naphthylamide | [6] |

| LVVYPWT | 200 | Leucine β-naphthylamide | [6] |

| LVVYPW | 230 | Leucine β-naphthylamide | [6] |

| LVVYP | 620 | Leucine β-naphthylamide | [6] |

Table 3.4: Angiotensin II Type 1 (AT1) Receptor Modulation

This compound acts as a positive allosteric modulator of the AT1 receptor, enhancing the binding of the endogenous ligand, Angiotensin II.

| Parameter | Effect of this compound | Reference |

| Angiotensin II Kd | 2.6-fold decrease | [7] |

| Angiotensin II Bmax | No significant effect | [7] |

Table 3.5: Opioid Receptor Interaction

Direct quantitative binding affinity data (Ki or IC50) for this compound at mu (µ) and delta (δ) opioid receptors are not consistently reported in the literature. However, functional assays confirm its opioid activity, which is reversible by the opioid antagonist naloxone.[1] Studies often describe its effects as being of lesser potency compared to classic opioid peptides.[1]

Signaling Pathways

Bombesin Receptor Subtype 3 (BRS-3) Signaling

Upon binding to the G-protein coupled receptor BRS-3, this compound initiates a signaling cascade that results in an increase in intracellular calcium concentration. This pathway involves the activation of Gαq protein, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Angiotensin Converting Enzyme (ACE) Inhibition Assay

This protocol is adapted from studies measuring the ACE inhibitory activity of peptides.[3]

Objective: To determine the in vitro inhibitory effect of this compound on ACE activity.

Materials:

-

This compound

-

Angiotensin Converting Enzyme (from rabbit lung)

-

FAPGG (N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine) substrate

-

HEPES buffer (50 mM, pH 8.3) containing 300 mM NaCl

-

Microplate reader capable of measuring absorbance at 340 nm

-

96-well UV-transparent microplates

Procedure:

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare serial dilutions of this compound to be tested.

-

In a 96-well microplate, add 20 µL of the this compound dilution or buffer (for control) to each well.

-

Add 160 µL of the FAPGG substrate solution to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the ACE solution to each well.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

-

The rate of the reaction is calculated from the linear portion of the absorbance vs. time curve.

-

The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Bombesin Receptor Subtype 3 (BRS-3) Calcium Mobilization Assay

This protocol is based on the methodology used to identify this compound as a BRS-3 agonist.[4]

Objective: To measure the activation of BRS-3 by this compound by quantifying changes in intracellular calcium levels.

Materials:

-

CHO or NCI-N417 cells expressing BRS-3

-

This compound

-

Fluo-4 AM or other calcium-sensitive fluorescent dye

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

-

96-well black-walled, clear-bottom microplates

Procedure:

-

Seed BRS-3 expressing cells into 96-well plates and grow to confluency.

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate for 60 minutes at 37°C in the dark.

-

Wash the cells twice with HBS.

-

Prepare serial dilutions of this compound in HBS.

-

Place the plate in the FLIPR instrument and measure the baseline fluorescence.

-

Add the this compound dilutions to the wells and continuously record the fluorescence for several minutes.

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

The EC50 value is determined by plotting the peak fluorescence response against the logarithm of the agonist concentration.

In Vivo Anxiolytic Activity Assessment: Elevated Plus Maze

This protocol is a standard method for assessing anxiety-like behavior in rodents and has been used to evaluate the effects of this compound.

Objective: To determine the anxiolytic-like effects of this compound in rodents.

Materials:

-

Adult male Wistar rats (250-300g)

-

This compound

-

Vehicle (e.g., saline)

-

Elevated plus maze apparatus (two open arms and two closed arms)

-

Video tracking software

Procedure:

-

Administer this compound or vehicle to the rats via the desired route (e.g., intraperitoneal injection) at a specific time before the test.

-

Allow the animals to acclimate to the testing room for at least 30 minutes.

-

Place each rat individually in the center of the elevated plus maze, facing an open arm.

-

Allow the rat to explore the maze for a 5-minute period.

-

Record the behavior of the rat using a video camera.

-

After the 5-minute test, return the rat to its home cage.

-

Clean the maze thoroughly between each trial to remove any olfactory cues.

-

Analyze the video recordings to determine the time spent in the open arms and the number of entries into the open and closed arms.

-

An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Conclusion

This compound is a pleiotropic endogenous peptide with a complex pharmacological profile. Its ability to interact with opioid, angiotensin, and bombesin systems highlights its potential as a modulator of various physiological processes, including pain, blood pressure, and mood. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this intriguing molecule. Future studies should aim to elucidate the precise binding affinities at opioid receptors and further explore the in vivo consequences of its multifaceted receptor interactions. This will be crucial for the rational design and development of novel therapeutics based on the structure and function of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Ligand interaction, binding site and G protein activation of the mu opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hemorphins Targeting G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structure-activity study of LVV-hemorphin-7: angiotensin AT4 receptor ligand and inhibitor of insulin-regulated aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Function of Leu-valorphin-arg: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leu-valorphin-arg, systematically known as Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg (LVVYPWTQR) and also referred to as LVV-hemorphin-6, is an endogenous nonapeptide derived from the β-chain of hemoglobin. Emerging research has identified this hemorphin as a bioactive peptide with significant modulatory roles in key physiological processes. This technical guide provides a comprehensive overview of the current understanding of the endogenous functions of this compound, with a focus on its interactions with opioid and sigma receptors, as well as its potent inhibitory effects on Angiotensin-Converting Enzyme (ACE). This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and drug development efforts in areas such as pain management, cardiovascular regulation, and neuropharmacology.

Core Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, primarily centered around its interaction with the opioid system and its influence on the renin-angiotensin system. While direct binding affinity (Ki) values for this compound at specific opioid receptor subtypes are not consistently reported in publicly available literature, functional assays and studies on related hemorphins provide quantitative insights into its bioactivity.

| Target | Peptide | Assay Type | Parameter | Value | Source |

| Opioid Receptors | This compound (LVV-hemorphin-6) | Guinea-Pig Ileum (GPI) Bioassay | IC50 | 73 µM | [1][2] |

| Angiotensin-Converting Enzyme (ACE) | LVV-hemorphin-7 (non-camel) | In vitro ACE Inhibition Assay | IC50 | 12.649 µM | [3] |

Note: The GPI bioassay for opioid activity measures the functional inhibition of electrically induced muscle contractions, which is a classic method for assessing the potency of opioid receptor agonists. The IC50 value for LVV-hemorphin-7, a closely related hemorphin, is provided as a reference for its potent ACE inhibitory activity.

Interaction with the Opioid System

This compound is recognized as an opioid-active peptide, demonstrating affinity for both µ-opioid and sigma receptors[4]. This interaction is foundational to its potential analgesic properties and its broader effects on the central nervous system.

Mu-Opioid Receptor Signaling Pathway

Activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR), by an agonist like this compound initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, producing analgesia.

Experimental Protocol: Mu-Opioid Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound like this compound for the µ-opioid receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the µ-opioid receptor.

Materials:

-

Cell membranes prepared from cells expressing the human µ-opioid receptor (e.g., CHO-hMOR cells).

-

Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).

-

Non-specific binding control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

-

Test compound: this compound at various concentrations.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail and vials.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize CHO-hMOR cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Cell membranes, [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), and assay buffer.

-

Non-specific Binding: Cell membranes, [³H]-DAMGO, and a high concentration of naloxone.

-

Competitive Binding: Cell membranes, [³H]-DAMGO, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-DAMGO) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inhibition of Angiotensin-Converting Enzyme (ACE)

This compound and related hemorphins have been identified as potent inhibitors of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system (RAS) that regulates blood pressure.

Mechanism of ACE Inhibition

ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, this compound reduces the production of angiotensin II, leading to vasodilation and a decrease in blood pressure.

Experimental Protocol: In Vitro ACE Inhibition Assay

This protocol describes a common method for determining the ACE inhibitory activity of a peptide like this compound.

Objective: To determine the IC50 value of this compound for ACE.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung or other suitable source).

-

Substrate: Hippuryl-His-Leu (HHL).

-

Assay buffer: e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3.

-

Stopping reagent: e.g., 1 M HCl.

-

Extraction solvent: Ethyl acetate.

-

Test compound: this compound at various concentrations.

-

Spectrophotometer.

Procedure:

-

Assay Setup: In microcentrifuge tubes, prepare the following reactions in triplicate:

-

Control: ACE solution and assay buffer.

-

Inhibitor: ACE solution and varying concentrations of this compound.

-

-

Pre-incubation: Pre-incubate the tubes at 37°C for 10 minutes.

-

Reaction Initiation: Add the HHL substrate to each tube to start the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding the stopping reagent (e.g., 1 M HCl).

-

Extraction: Add ethyl acetate to each tube to extract the hippuric acid produced from the hydrolysis of HHL. Vortex and centrifuge to separate the phases.

-

Quantification: Carefully transfer the upper ethyl acetate layer to a new tube and evaporate the solvent. Re-dissolve the dried hippuric acid in a suitable solvent (e.g., water or buffer) and measure the absorbance at a specific wavelength (e.g., 228 nm) using a spectrophotometer.

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of this compound using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100, where A is the absorbance.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that causes 50% inhibition of ACE activity) from the resulting dose-response curve.

-

Logical Workflow for Functional Characterization

The comprehensive characterization of the endogenous functions of a bioactive peptide like this compound follows a logical progression from initial identification to in-depth mechanistic studies.

Conclusion and Future Directions

This compound is a multifunctional endogenous peptide with significant potential as a modulator of the opioid and renin-angiotensin systems. Its demonstrated opioid activity and potent ACE inhibition highlight its promise as a lead compound for the development of novel therapeutics for pain and hypertension. Further research is warranted to elucidate the precise binding affinities of this compound for various opioid and sigma receptor subtypes, to fully characterize its downstream signaling effects, and to explore its physiological and pathophysiological roles in vivo. A deeper understanding of its structure-activity relationships will be crucial for the design of more potent and selective analogs with improved therapeutic profiles.

References

- 1. Hemorphins Targeting G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Camel Hemorphins Exhibit a More Potent Angiotensin-I Converting Enzyme Inhibitory Activity than Other Mammalian Hemorphins: An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorbyt.com [biorbyt.com]

Leu-Valorphin-Arg: A Technical Overview of its Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Leu-valorphin-arg, a nonapeptide with the sequence Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg, is a biologically active peptide classified as a hemorphin. These peptides are derived from the fragmentation of hemoglobin and have been shown to possess a range of physiological effects. This technical guide provides an in-depth analysis of the structure, chemical properties, and biological activities of this compound, with a focus on its interactions with opioid receptors and its role as an angiotensin-converting enzyme (ACE) inhibitor.

Structural and Physicochemical Properties

This compound is a linear nonapeptide corresponding to the sequence (32-40) of the β, δ, γ, and ε-chains of human hemoglobin[1][2]. Its fundamental structural and chemical properties are summarized in the tables below.

| Property | Value | Reference |

| Amino Acid Sequence | Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg | [3] |

| One-Letter Code | LVVYPWTQR | [3] |

| Molecular Formula | C₅₆H₈₄N₁₄O₁₃ | |

| Molecular Weight | 1161.38 g/mol | |

| CAS Number | 135861-77-7 | [3] |

| Physicochemical Property | Value/Information | Reference |

| Purity | Typically >95% (synthetic) | [4] |

| Appearance | White lyophilized powder | [4] |

| Solubility | Information not readily available; general guidance for peptides suggests dissolving in appropriate solvents, with the potential need for gentle heating or sonication. | [2] |

| Stability | Reported to have high stability towards membrane-bound lung enzymes. Stock solutions are recommended to be stored at -20°C or -80°C and used within 1 to 6 months to avoid degradation. | [1][2] |

| Isoelectric Point (pI) | Not experimentally determined in the reviewed literature. The pI can be calculated based on the pKa values of the ionizable groups in the amino acid sequence. |

Biological Activity and Pharmacological Profile

This compound exhibits a dual biological activity, acting as both an opioid receptor ligand and an inhibitor of the angiotensin-converting enzyme (ACE).

Opioid Receptor Activity

Angiotensin-Converting Enzyme (ACE) Inhibition

A significant biological function of this compound is its potent inhibitory action on the angiotensin-converting enzyme (ACE)[1][2]. This activity positions it as a potential agent for research in hypertension and cardiovascular diseases.

| Biological Activity | IC₅₀ Value | Reference |

| ACE Inhibition | 6.45 µM |

Signaling Pathways

The dual activities of this compound implicate its involvement in two distinct and crucial physiological signaling pathways.

Opioid Receptor Signaling

Upon binding to G-protein coupled opioid receptors (GPCRs), such as the µ-opioid receptor, this compound would initiate a downstream signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, opioid receptor activation can modulate ion channel activity, resulting in the activation of inwardly rectifying potassium (K⁺) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels. These events collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which underlies the analgesic effects of opioids.

ACE Inhibition and the Renin-Angiotensin System

By inhibiting ACE, this compound interferes with the renin-angiotensin system (RAS), a critical regulator of blood pressure. ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of this enzyme leads to reduced levels of angiotensin II, resulting in vasodilation and a decrease in blood pressure.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published. However, based on standard methodologies for peptides, the following sections outline the likely experimental approaches.

Synthesis and Purification: Solid-Phase Peptide Synthesis (SPPS)

This compound is typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Leu-OH)

-

Rink Amide resin

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

-

Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Protocol:

-

Resin Swelling: The Rink Amide resin is swelled in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: The terminal Fmoc group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) is activated with HBTU/HOBt and DIPEA in DMF and then added to the deprotected resin. The coupling reaction is allowed to proceed for 2 hours. The resin is then washed with DMF and DCM.

-

Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence (Gln, Thr, Trp, Pro, Tyr, Val, Val, Leu).

-

Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, the peptide is cleaved from the resin and all side-chain protecting groups are removed by treatment with the cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then dissolved in a water/acetonitrile mixture and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to determine its purity.

Opioid Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to a specific receptor.

Materials:

-

Cell membranes expressing the human µ-opioid receptor

-

Radioligand (e.g., [³H]DAMGO for µ-receptors)

-

This compound (unlabeled competitor)

-

Assay buffer (e.g., Tris-HCl buffer)

-

Scintillation cocktail and scintillation counter

Protocol:

-

Assay Setup: In a microtiter plate, add a constant concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound) to the cell membrane preparation.

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand. The filter is then washed with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: The radioactivity on the filter is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

ACE Inhibition Assay

The inhibitory activity of this compound on ACE can be determined using a spectrophotometric assay.

Materials:

-

Angiotensin-converting enzyme (ACE) from rabbit lung

-

Substrate: Hippuryl-His-Leu (HHL)

-

This compound (inhibitor)

-

Assay buffer (e.g., borate buffer with NaCl)

-

o-phthaldialdehyde (OPA) reagent

-

Spectrofluorometer or spectrophotometer

Protocol:

-

Enzyme Reaction: ACE is pre-incubated with varying concentrations of this compound. The enzymatic reaction is initiated by the addition of the substrate HHL.

-

Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of an acid (e.g., HCl).

-

Quantification of Product: The amount of His-Leu produced is quantified by adding the OPA reagent, which forms a fluorescent adduct with the primary amine of His-Leu. The fluorescence is measured at an appropriate excitation and emission wavelength.

-

Data Analysis: The percentage of ACE inhibition is calculated for each concentration of this compound. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a fascinating bioactive peptide with a dual mechanism of action, engaging both the opioid and renin-angiotensin systems. Its defined structure and potent ACE inhibitory activity make it a valuable tool for research in neuropharmacology and cardiovascular medicine. Further studies are warranted to fully elucidate its opioid receptor binding profile and to explore its therapeutic potential. The experimental frameworks provided herein offer a basis for the synthesis, purification, and functional characterization of this and related hemorphin peptides.

References

Leu-Valorphin-Arg: A Technical Guide to its Sequence, Molecular Properties, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hemorphin peptide, Leu-valorphin-arg, detailing its fundamental properties, biological interactions, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development.

Core Properties of this compound

This compound is a nonapeptide derived from the β-chain of hemoglobin. Its primary sequence and molecular characteristics are fundamental to its biological function.

| Property | Value | Reference |

| Amino Acid Sequence | Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg | [1] |

| One-Letter Code | LVVYPWTQR | [1] |

| Molecular Weight | ~1161.4 g/mol | [2] |

| Primary Biological Targets | µ-opioid receptor, σ-opioid receptor | [1] |

| Known Biological Activity | Opioid activity demonstrated in Guinea Pig Ileum (GPI) bioassay | [3] |

Experimental Protocols

The following sections outline representative methodologies for the synthesis and biological evaluation of this compound. These protocols are based on established techniques for peptide research.

Solid-Phase Peptide Synthesis (SPPS) of this compound

A standard Fmoc/tBu solid-phase peptide synthesis strategy is typically employed for the chemical synthesis of this compound.

Principle: The peptide is assembled step-wise on a solid support (resin), starting from the C-terminal amino acid (Arginine). The Nα-amino group of each incoming amino acid is temporarily protected with the fluorenylmethyloxycarbonyl (Fmoc) group, which is removed before the next coupling step. Side chains of reactive amino acids are protected with acid-labile tert-butyl (tBu) groups.

Materials:

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Leu-OH)

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Fmoc deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

-

Solvents (DMF, DCM, Diethyl ether)

Procedure:

-

Resin Swelling: The Rink Amide resin is swelled in a suitable solvent like DMF.

-

Fmoc Deprotection: The Fmoc group on the resin is removed by treatment with 20% piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated with coupling reagents and a base and then added to the resin. The reaction is allowed to proceed to completion.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Repeat Cycle: Steps 2-4 are repeated for each amino acid in the sequence (Gln, Thr, Trp, Pro, Tyr, Val, Val, Leu).

-

Final Deprotection: The Fmoc group of the final amino acid (Leu) is removed.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a strong acid cocktail.

-

Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, washed, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The identity and purity of the synthesized this compound are confirmed by mass spectrometry and analytical RP-HPLC.[4][5][6][7]

Opioid Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of this compound for µ- and σ-opioid receptors.

Principle: This assay measures the ability of a test compound (this compound) to displace a specific radiolabeled ligand from its receptor in a competitive manner. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the binding affinity (Ki) can be calculated.

Materials:

-

Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells transfected with human µ-opioid or σ-opioid receptors).

-

Radioligand (e.g., [³H]DAMGO for µ-opioid receptor, [³H]DTG for σ-opioid receptor).

-

This compound at various concentrations.

-

Incubation buffer.

-

Filtration apparatus and glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Incubation: A mixture containing the cell membranes, the radioligand at a fixed concentration, and varying concentrations of this compound is incubated to allow binding to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the IC50 value of this compound, and the Ki is calculated using the Cheng-Prusoff equation.[8][9]

Functional Assay: cAMP Inhibition

This assay determines the functional activity of this compound at Gαi-coupled opioid receptors, such as the µ-opioid receptor, by measuring the inhibition of cyclic adenosine monophosphate (cAMP) production.

Principle: Activation of Gαi-coupled receptors by an agonist like this compound inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cAMP. This inhibition can be measured in cells stimulated with forskolin, a direct activator of adenylyl cyclase.

Materials:

-

Cells expressing the µ-opioid receptor (e.g., CHO or HEK293 cells).

-

This compound at various concentrations.

-

Forskolin.

-

cAMP detection kit (e.g., based on HTRF, ELISA, or BRET).

Procedure:

-

Cell Stimulation: Cells are pre-incubated with various concentrations of this compound.

-

Adenylyl Cyclase Activation: Forskolin is added to stimulate cAMP production.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: The concentration-response curve for this compound is plotted, and the EC50 value (the concentration that produces 50% of the maximal inhibitory effect) is determined.[10][11][12][13][14]

Functional Assay: Guinea Pig Ileum (GPI) Bioassay

The GPI bioassay is a classical pharmacological method to assess the opioid activity of a compound.

Principle: Opioid agonists inhibit the electrically-induced contractions of the isolated guinea pig ileum by acting on presynaptic µ-opioid receptors, which reduces the release of acetylcholine. The potency of the test compound is determined by comparing its inhibitory effect to that of a standard opioid agonist.

Materials:

-

Isolated guinea pig ileum segment.

-

Organ bath with Tyrode's solution, maintained at 37°C and aerated.

-

Isotonic transducer and recording system (kymograph or digital data acquisition system).

-

Electrical stimulator.

-

This compound and a standard opioid agonist (e.g., morphine) at various concentrations.

Procedure:

-

Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing Tyrode's solution.

-

Stimulation: The tissue is subjected to electrical field stimulation to induce regular contractions.

-

Drug Application: Increasing concentrations of this compound are added to the organ bath, and the resulting inhibition of contractions is recorded.

-

Washing: The tissue is washed between drug applications to allow for recovery.

-

Standard Curve: A concentration-response curve for a standard opioid agonist is also generated.

-

Data Analysis: The potency of this compound is determined by comparing its concentration-response curve to that of the standard agonist.[15][16][17][18][19]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the putative signaling pathway of this compound and a typical experimental workflow for its characterization.

Caption: Putative signaling pathway of this compound at the µ-opioid receptor.

Caption: Experimental workflow for the characterization of this compound.

References

- 1. biorbyt.com [biorbyt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. isthongkong.com [isthongkong.com]

- 4. rsc.org [rsc.org]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. revvity.com [revvity.com]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. Intracellular cAMP assay and Eu-GTP-γS binding studies of chimeric opioid peptide YFa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rjptsimlab.com [rjptsimlab.com]

- 16. rjptsimlab.com [rjptsimlab.com]

- 17. drnaitiktrivedi.com [drnaitiktrivedi.com]

- 18. Expt. 6 Bioassay of histamine using guinea pig ileum by matching method | PPTX [slideshare.net]

- 19. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Mechanism of Action of Leu-valorphin-arg

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Leu-valorphin-arg, an endogenous nonapeptide derived from the β-chain of hemoglobin (fragment 32-40), exhibits a unique pharmacological profile through its interaction with both mu (µ)-opioid and sigma (σ) receptors. This guide provides a comprehensive overview of its mechanism of action, supported by available data, detailed experimental methodologies, and visual representations of its signaling pathways. While specific quantitative binding and functional data for this compound remains limited in publicly accessible literature, this document synthesizes the existing knowledge and provides a framework for its further investigation.

Introduction

This compound, with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg, is a member of the hemorphin family of peptides. These peptides are generated through the enzymatic degradation of hemoglobin and have been shown to possess a range of biological activities. An opioid nonapeptide identical to this compound has been isolated from human pituitary glands, suggesting its potential role as an endogenous neuromodulator.[1] Its demonstrated affinity for both µ-opioid and σ-receptors distinguishes it from classical opioid peptides and suggests a complex mechanism of action with potential therapeutic implications in analgesia and beyond.[1]

Receptor Binding Profile

This compound interacts with at least two distinct receptor systems: the classical G-protein coupled µ-opioid receptors and the non-opioid sigma receptors.

µ-Opioid Receptor Interaction

Studies have shown that this compound binds to µ-opioid receptors.[1] The affinity for these receptors is reported to be in a similar range to that of β-casomorphins.[1] This interaction is the basis for its opioid-like activities, such as analgesia, which have been observed in bioassays.

Sigma Receptor Interaction

A key feature of this compound is its significant and markedly higher affinity for sigma binding sites when compared to classical opioid peptides.[1] Sigma receptors are a unique class of intracellular proteins, and their activation can modulate a variety of downstream signaling pathways, distinct from those of opioid receptors.

Quantitative Data on Receptor Interactions

| Receptor Subtype | Ligand | Assay Type | Parameter | Value | Reference |

| µ-Opioid | This compound | Radioligand Binding | Affinity | Similar to β-casomorphins | [1] |

| σ-Receptor | This compound | Radioligand Binding | Affinity | Markedly higher than other opioids | [1] |

Signaling Pathways

The dual receptor interaction of this compound results in the activation of distinct downstream signaling cascades.

µ-Opioid Receptor Signaling

As a typical µ-opioid receptor agonist, this compound is expected to initiate a signaling cascade characteristic of Gᵢ/Gₒ-coupled receptors. This pathway involves:

-

Receptor Activation: Binding of this compound to the µ-opioid receptor induces a conformational change.

-

G-Protein Coupling: The activated receptor couples to an inhibitory G-protein (Gᵢ/Gₒ).

-

Inhibition of Adenylyl Cyclase: The α-subunit of the G-protein dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Ion Channel Modulation: The βγ-subunits of the G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).

-

MAPK Pathway Activation: µ-opioid receptor activation can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK) through β-arrestin-dependent or independent mechanisms.

Diagram of the µ-Opioid Receptor Signaling Pathway

Caption: µ-Opioid Receptor Signaling Pathway of this compound.

Sigma Receptor Signaling

Sigma receptors are not G-protein coupled and their signaling mechanisms are more diverse and less completely understood than those of opioid receptors. They are primarily located at the endoplasmic reticulum-mitochondrion interface and are considered to be intracellular chaperones. Activation of sigma receptors can lead to:

-

Modulation of Ion Channels: Sigma receptors can directly interact with and modulate the activity of various ion channels, including voltage-gated potassium channels.

-

Calcium Signaling: They play a role in regulating intracellular calcium homeostasis.

-

Cellular Proliferation and Apoptosis: Sigma receptor ligands have been shown to influence cell survival and death pathways.

-

Modulation of other Receptor Systems: Sigma receptors can allosterically modulate the function of other receptors, including NMDA receptors and dopaminergic receptors.

Diagram of the Sigma Receptor Signaling Pathway

Caption: Sigma Receptor Signaling Pathway of this compound.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, the following are detailed methodologies for key experiments.

Radioligand Binding Assay for Opioid and Sigma Receptors

Objective: To determine the binding affinity (Kᵢ) of this compound for µ-opioid and sigma receptors.

Materials:

-

Cell membranes prepared from cells expressing the receptor of interest (e.g., CHO-K1 cells expressing human µ-opioid receptor or sigma-1 receptor).

-

Radioligand:

-

For µ-opioid receptor: [³H]-DAMGO or [³H]-Naloxone.

-

For sigma-1 receptor: [³H]-(+)-pentazocine or [³H]-DTG.

-

-

Non-labeled competitor: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail and scintillation counter.

-

Glass fiber filters.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a microplate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Diagram of the Radioligand Binding Assay Workflow

Caption: Experimental Workflow for Radioligand Binding Assay.

[³⁵S]GTPγS Binding Assay for Functional Activity at µ-Opioid Receptors

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as an agonist at the µ-opioid receptor.

Materials:

-

Cell membranes expressing the µ-opioid receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a microplate, incubate the cell membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of this compound.

-

Include control wells for basal binding (no agonist) and maximal stimulation (a known full agonist).

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the specific [³⁵S]GTPγS binding against the log concentration of this compound.

-

Determine the EC₅₀ (the concentration of this compound that produces 50% of its maximal effect) and the Eₘₐₓ (the maximal effect) by non-linear regression analysis.

cAMP Accumulation Assay for Functional Activity at µ-Opioid Receptors

Objective: To measure the ability of this compound to inhibit adenylyl cyclase and reduce cAMP levels, a downstream effect of µ-opioid receptor activation.

Materials:

-

Whole cells expressing the µ-opioid receptor.

-

Forskolin (to stimulate adenylyl cyclase).

-

This compound.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Plate the cells in a microplate and allow them to adhere.

-

Pre-treat the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 15-30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

Plot the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of this compound.

-

Determine the IC₅₀ value for the inhibition of cAMP production.

Conclusion

This compound is an intriguing endogenous peptide with a dual mechanism of action involving both µ-opioid and sigma receptors. Its affinity for sigma receptors, in particular, suggests a pharmacological profile that may differ significantly from classical opioids, potentially offering a novel avenue for therapeutic development. The lack of comprehensive quantitative data highlights the need for further research to fully elucidate its binding affinities, functional potencies, and the intricate details of its downstream signaling pathways. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing our understanding of this promising molecule.

References

Leu-valorphin-arg: An In-depth Technical Guide to its Opioid Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the opioid receptor binding characteristics of Leu-valorphin-arg, a peptide with significant potential in pain management research and neuropharmacology. This document summarizes its binding affinity for the major opioid receptor subtypes, details the experimental methodologies used to determine these interactions, and visualizes the associated signaling pathways.

Core Concepts: Opioid Receptor Subtypes and Ligand Binding

Opioid receptors, a class of G protein-coupled receptors (GPCRs), are the primary targets for both endogenous opioid peptides and exogenous opioid drugs. The three classical opioid receptor subtypes are mu (µ), delta (δ), and kappa (κ). The binding affinity of a ligand, such as this compound, to these receptors determines its pharmacological profile, including its analgesic efficacy and potential side effects. This affinity is typically quantified using metrics like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating a stronger binding affinity.

Quantitative Binding Profile of Valorphin

The table below summarizes the in vitro binding affinities of Valorphin for the mu (µ), delta (δ), and kappa (κ) opioid receptors, as determined by radioligand binding assays.

| Receptor Subtype | Ligand | IC50 (nM) | Species | Tissue Source |

| Mu (µ) | Valorphin | 14[1] | Rat | Brain homogenates |

| Delta (δ) | Valorphin | 200[1] | Rat | Brain homogenates |

| Kappa (κ) | Valorphin | >10,000[1] | Rat | Brain homogenates |

IC50 (Half-maximal inhibitory concentration) is the concentration of a ligand that displaces 50% of the specific binding of a radioligand.

This data indicates that Valorphin is a potent and selective agonist for the µ-opioid receptor, with a significantly lower affinity for the δ-opioid receptor and negligible affinity for the κ-opioid receptor[1]. Based on its structural similarity, it is highly probable that this compound exhibits a comparable binding profile, with a preference for the µ-opioid receptor. This compound has been shown to have binding affinity for µ- and sigma-opioid receptors.

Experimental Protocols

The determination of opioid receptor binding affinities relies on established in vitro techniques. The following sections detail the typical methodologies employed in such studies.

Radioligand Binding Assay

This is a standard method to quantify the interaction between a ligand and a receptor.

Objective: To determine the binding affinity (Ki or IC50) of a test compound (e.g., this compound) for a specific opioid receptor subtype.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from transfected cell lines or brain tissue).

-

A radiolabeled ligand with known high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, [³H]U-69,593 for κ-receptors).

-

Unlabeled test compound (this compound).

-

Incubation buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation: A mixture containing the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the unlabeled test compound is prepared in the incubation buffer.

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Separation: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to generate a competition binding curve. From this curve, the IC50 value is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow of a typical radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor agonism.

Objective: To determine the potency (EC50) and efficacy of a test compound as an agonist at a specific opioid receptor.

Materials:

-

Cell membranes expressing the opioid receptor and associated G proteins.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Varying concentrations of the test compound.

-

Assay buffer.

Procedure:

-

Pre-incubation: Cell membranes are pre-incubated with the test compound.

-

Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS and GDP.

-

Incubation: The mixture is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit.

-

Termination and Separation: The reaction is stopped, and bound [³⁵S]GTPγS is separated from unbound, typically by filtration.

-

Quantification: The amount of G protein-bound [³⁵S]GTPγS is measured by scintillation counting.

-

Data Analysis: A dose-response curve is generated to determine the EC50 and maximal stimulation (Emax) values.

Signaling Pathways

Upon agonist binding, opioid receptors activate intracellular signaling cascades, primarily through the Gαi/o family of G proteins. This leads to a variety of downstream effects.

Caption: Simplified diagram of opioid receptor signaling pathways.

Key Downstream Effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels:

-

The Gβγ subunit directly inhibits voltage-gated calcium channels (VGCCs), reducing neurotransmitter release.

-

The Gβγ subunit activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and decreased excitability.

-

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Opioid receptor activation can also lead to the stimulation of the MAPK/ERK signaling cascade, which is involved in the regulation of gene expression and cell growth.

Conclusion

Based on the available data for the structurally similar peptide Valorphin, this compound is predicted to be a potent and selective µ-opioid receptor agonist. Its binding characteristics can be precisely determined using standard in vitro techniques such as radioligand binding and [³⁵S]GTPγS assays. Understanding the specific binding profile and the subsequent activation of intracellular signaling pathways is crucial for the further development of this compound as a potential therapeutic agent for pain and other neurological disorders. This guide provides the foundational knowledge for researchers and drug development professionals to pursue further investigations into this promising peptide.

References

The Biological Significance of Hemorphins: A Technical Guide to Leu-valorphin-arg and Related Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemorphins, a class of endogenous opioid peptides derived from the β-chain of hemoglobin, are gaining increasing attention for their diverse physiological roles and therapeutic potential. This technical guide provides an in-depth exploration of the biological significance of hemorphins, with a particular focus on Leu-valorphin-arg. It summarizes key quantitative data, details experimental protocols for their characterization, and visualizes the complex signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, facilitating a deeper understanding of this promising class of bioactive peptides.

Introduction

Hemorphins are naturally occurring peptides generated through the enzymatic cleavage of hemoglobin.[1] First identified for their opioid-like activities, their biological functions are now known to extend to the regulation of blood pressure, inflammation, and cellular proliferation.[2][3] These peptides, typically 4 to 10 amino acids in length, interact with a variety of receptors and enzymes, including opioid receptors, the angiotensin-converting enzyme (ACE), and insulin-regulated aminopeptidase (IRAP).[4][5]

This compound, a decapeptide with the sequence Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-Phe, is a prominent member of the hemorphin family.[6] Its biological activities, ranging from analgesia to potential cardiovascular effects, make it a subject of significant interest for therapeutic development.[7][8] This guide will delve into the core aspects of hemorphin biology, emphasizing the quantitative data and experimental methodologies crucial for their study.

Quantitative Data on Hemorphin Activity

The biological activity of hemorphins is quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for this compound and other notable hemorphins, providing a comparative overview of their potency and receptor affinities.

Table 1: Opioid Receptor Binding Affinity of Hemorphins

| Hemorphin | Receptor Subtype | Binding Affinity (IC50/Ki) | Assay Type | Reference |

| Valorphin | µ-opioid | IC50: 14 nM | Radioligand Binding Assay | [9] |

| Valorphin | δ-opioid | IC50: 200 nM | Radioligand Binding Assay | [9] |

| Valorphin | κ-opioid | IC50: >10 µM | Radioligand Binding Assay | [9] |

| Hemorphin-6 | µ-opioid | IC50: 37 µM (vs. β-endorphin) | Guinea Pig Ileum Assay | [6] |

| LVV-hemorphin-6 | µ-opioid | IC50: 73 µM (vs. β-endorphin) | Guinea Pig Ileum Assay | [6] |

| Hemorphin-4 | µ-opioid | Affinity in range of β-casomorphins | Radioligand Binding Assay | [10] |

| Hemorphin-4 | δ-opioid | Affinity in range of β-casomorphins | Radioligand Binding Assay | [10] |

| Hemorphin-4 | κ-opioid | Markedly higher affinity than β-casomorphins | Radioligand Binding Assay | [10] |

| This compound | µ-opioid | Binds to receptor | Guinea Pig Ileum Assay | [4][11] |

| This compound | σ-opioid | Binds to receptor | Not Specified | [4] |

Table 2: Angiotensin-Converting Enzyme (ACE) Inhibition by Hemorphins

| Hemorphin | IC50 | Reference |

| Camel LVV-hemorphin-7 | 6.601 µM | [6] |

| Non-camel LVV-hemorphin-7 | 12.649 µM | [6] |

| Camel hemorphin-7 | 9.310 µM | [6] |

| Non-camel hemorphin-7 | 25.894 µM | [6] |

Table 3: In Vivo Effects of Hemorphins

| Hemorphin | Animal Model | Effect | Quantitative Data | Reference |

| Valorphin | Mouse | Antinociception (Formalin Test, 1st phase) | 50 µg/5 µL dose showed most pronounced effect | [12] |

| Valorphin | Mouse | Antinociception (Formalin Test, 2nd phase) | 12.5 µg/5 µL dose showed most significant effect | [12] |

| Valorphin | Mouse | Motor Coordination (Rota-rod test) | No significant impairment | [12] |

| LVV-hemorphin-7 | Spontaneously Hypertensive Rats (SHR) | Blood Pressure Reduction | 100 µg/kg i.p. injection significantly decreased blood pressure | [13] |

| LVV-hemorphin-7 | Wistar-Kyoto (WKY) Rats | Blood Pressure | Negligible effect | [13] |

Experimental Protocols

The characterization of hemorphins relies on a suite of established experimental protocols. This section provides detailed methodologies for key assays cited in this guide.

Radioligand Binding Assay for Opioid Receptors

This assay is used to determine the binding affinity of hemorphins for different opioid receptor subtypes.

Materials:

-

Cell membranes expressing the opioid receptor of interest (µ, δ, or κ)

-

Radioligand (e.g., [³H]diprenorphine, [³H]-DAMGO, [³H]-DPDPE)

-

Test hemorphin (e.g., this compound) at various concentrations

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare cell membranes expressing the specific opioid receptor subtype.

-

In a reaction tube, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test hemorphin.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled opioid ligand.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

Data are analyzed using non-linear regression to determine the IC50 or Ki value of the hemorphin.[14]

Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Fluorometric)

This assay measures the ability of hemorphins to inhibit the activity of ACE.

Materials:

-

Angiotensin-Converting Enzyme (ACE)

-

Fluorogenic ACE substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH)

-

Test hemorphin (e.g., this compound) at various concentrations

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl₂)

-

Fluorometer

Procedure:

-

Pre-incubate ACE with varying concentrations of the test hemorphin in the assay buffer in a 96-well plate.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/420 nm).[1][3]

-

The percentage of ACE inhibition is calculated by comparing the fluorescence in the presence of the hemorphin to the control (no inhibitor).

-

The IC50 value, the concentration of hemorphin that inhibits 50% of ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the hemorphin concentration.

Guinea Pig Ileum Bioassay

This classic pharmacological preparation is used to assess the functional opioid activity of hemorphins.

Materials:

-